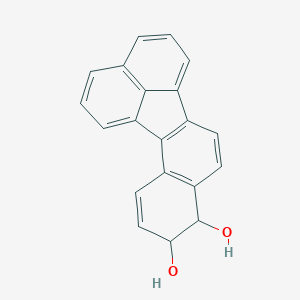![molecular formula C21H26N2O3S2 B012876 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfonylphenothiazine 5-oxide CAS No. 106939-06-4](/img/structure/B12876.png)
10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfonylphenothiazine 5-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfonylphenothiazine 5-oxide is a metabolite of thioridazine, a typical antipsychotic drug. It belongs to the class of phenothiazines and is known for its pharmacological activity, which is believed to be more potent than its parent compound, thioridazine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfonylphenothiazine 5-oxide can be synthesized through the oxidation of thioridazine. One common method involves the use of dimethyl carbonate as a green solvent, which facilitates the oxidation process under mild conditions . Another approach is the aerobic oxidation of aryl sulfides in the presence of aliphatic aldehydes and N-hydroxyphthalimide (NHPI) as a catalyst . These methods are advantageous due to their selectivity and high yields.
Industrial Production Methods
Industrial production of sulforidazine-5-sulfoxide typically involves large-scale oxidation processes. The use of metal-free aerobic oxidation methods is preferred due to their environmental benefits and cost-effectiveness . These methods ensure the efficient production of sulforidazine-5-sulfoxide with minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfonylphenothiazine 5-oxide undergoes various chemical reactions, including:
Oxidation: Conversion to sulfone derivatives.
Reduction: Deoxygenation to sulfides.
Substitution: Reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Aldehyde-promoted aerobic oxidation using NHPI as a catalyst.
Reduction: Use of transition metal complexes, electrophilic reagents, and Lewis acids.
Substitution: Acid anhydride-activated sulfoxides reacting with nucleophiles.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfides.
Substitution: Various substituted sulfoxides.
Applications De Recherche Scientifique
10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfonylphenothiazine 5-oxide has several scientific research applications:
Mécanisme D'action
10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfonylphenothiazine 5-oxide exerts its effects by inhibiting penicillin-binding proteins (PBP3 and PBP2a) in bacteria, which disrupts cell wall synthesis and leads to bacterial cell death . This mechanism is particularly effective against antibiotic-resistant strains of bacteria, making it a valuable compound in the fight against antimicrobial resistance.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thioridazine: The parent compound of sulforidazine-5-sulfoxide, used as an antipsychotic agent.
Mesoridazine: Another metabolite of thioridazine, known for its potent pharmacological effects.
Uniqueness
10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfonylphenothiazine 5-oxide is unique due to its enhanced antimicrobial activity compared to its parent compound, thioridazine . Its ability to inhibit penicillin-binding proteins makes it a promising candidate for developing new antimicrobial agents.
Propriétés
Numéro CAS |
106939-06-4 |
|---|---|
Formule moléculaire |
C21H26N2O3S2 |
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfonylphenothiazine 5-oxide |
InChI |
InChI=1S/C21H26N2O3S2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)27(24)21-11-10-17(15-19(21)23)28(2,25)26/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3 |
Clé InChI |
XUSQFEHCLFPAQN-UHFFFAOYSA-N |
SMILES |
CN1CCCCC1CCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)S(=O)(=O)C |
SMILES canonique |
CN1CCCCC1CCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)S(=O)(=O)C |
Synonymes |
SFZ-5-SFX sulforidazine-5-sulfoxide sulforidazine-5-sulfoxide, (+-)-isomer sulforidazine-5-sulfoxide, (R*,R*)-(+-)-isomer sulforidazine-5-sulfoxide, (R*,S*)-(+-)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


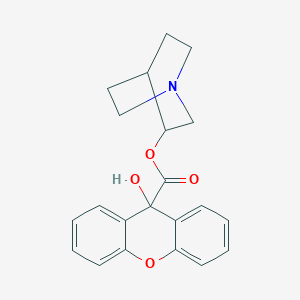

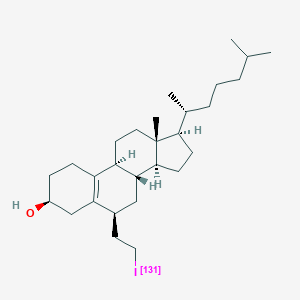
![Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12800.png)
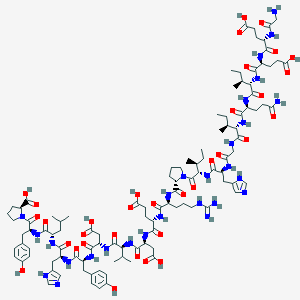
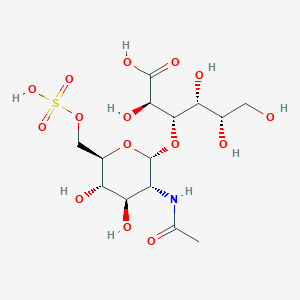



![2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12814.png)

